molecular formula C12H7BrClNO B8368354 (2-Bromopyridin-3-yl)-(2-chlorophenyl)methanone

(2-Bromopyridin-3-yl)-(2-chlorophenyl)methanone

Cat. No. B8368354
M. Wt: 296.54 g/mol
InChI Key: TWJIMGNLEFJLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381826B2

Procedure details

Add n-butyllithium (21.7 mL, 34.8 mmol, 1.6 M in hexanes) to a −70° C. solution of diisopropylamine (4.9 mL, 34.8 mmol) in THF (75 mL). Allow the solution to cool back to −70° C., and add 2-bromopyridine (5.0 g, 31.6 mmol) to the solution while maintaining the temperature below −65° C. Rinse contents of vessel that contained 2-bromopyridine with THF (10 mL) and add this solution to the reaction mixture. Stir the resulting solution for 15 min, and then add a solution of 2-chlorobenzaldehyde (3.55 mL, 31.6 mmol) in THF (15 mL) in a single portion. Stir the resulting solution for approximately 5 h at −70° C. Add MeOH (3.0 mL) and remove cooling. Add 3 N HCl (30 mL) to the reaction mixture followed by toluene (25 mL). Separate the layers, and wash the organic layer with H2O (25 mL). Concentrate the organic layer to approximately 2 total volumes. Add toluene (50 mL) and concentrate the solution to approximately 2 total volumes. Add toluene (65 mL) again, and concentrate the solution to approximately 2 total volumes. Add DMSO (18 mL). Add N,N-diisopropylethylamine (14.5 mL, 83.1 mmol) to the resulting solution. In a separate reaction vessel, dissolve sulfur trioxide pyridine complex (11.6 g, 72.7 mmol) in DMSO (50 mL). Add a portion of the sulfur trioxide pyridine complex/DMSO solution (35 mL) to the reaction mixture and stir for 30 min. Add a second portion of the sulfur trioxide pyridine complex/DMSO solution (9 mL) to the reaction mixture and stir for 30 min. Add a third portion of the sulfur trioxide pyridine complex/DMSO solution (9 mL) and stir for 30 min. Add a final portion of the sulfur trioxide pyridine complex/DMSO solution (approximately 9 mL) and stir for 30 min. Add ethyl acetate (50 mL) and 1 N HCl (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (25 mL). Separate the layers and extract the combined organic layers with H2O (25 mL). Separate the layers and concentrate the organic layer to approximately 2 total volumes. Add isopropanol (50 mL) and concentrate the resulting solution to approximately 2 total volumes. Add isopropanol (50 mL) and concentrate the resulting solution to approximately 2 total volumes. Add isopropanol (5 mL), and then add heptane (40 mL) dropwise. Stir the resulting slurry for 15 min. Cool the slurry to 0° C. and stir for 1 h. Filter the slurry, rinse the filter cake with chilled heptane (20 mL), and dry to afford the title compound as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 8.49 (dd, J=4.9, 2.0 Hz, 1H), 7.78 (dd, J=7.3, 2.0 Hz, 1H), 7.59 (dd, J=7.3, 1.5 Hz, 1H), 7.49-7.36 (m, 4H); 13C NMR (125 MHz, CDCl3) δ 193.8, 152.0, 139.5, 139.1, 137.7, 136.7, 133.6, 133.3, 131.8, 131.2, 127.4, 123.0. LRMS (ES+) calcd for C12H8BrClNO (M+H+) 295.9, found 295.8 m/z.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
21.7 mL
Type
reactant
Reaction Step Seven
Quantity
4.9 mL
Type
reactant
Reaction Step Seven
Name
Quantity
75 mL
Type
solvent
Reaction Step Seven
Quantity
5 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
10 mL
Type
solvent
Reaction Step Nine
Quantity
3.55 mL
Type
reactant
Reaction Step Ten
Name
Quantity
15 mL
Type
solvent
Reaction Step Ten
Quantity
14.5 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
100 mL
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH:23]=[O:24].C(N(CC)C(C)C)(C)C.Cl>C1COCC1.CS(C)=O.C(OCC)(=O)C>[Br:13][C:14]1[C:19]([C:23]([C:22]2[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=2[Cl:20])=[O:24])=[CH:18][CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
9 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
9 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
21.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Ten
Name
Quantity
3.55 mL
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Eleven
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Twelve
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
Stir the resulting solution for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −65° C
CUSTOM
Type
CUSTOM
Details
Rinse contents of vessel that contained
STIRRING
Type
STIRRING
Details
Stir the resulting solution for approximately 5 h at −70° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Add MeOH (3.0 mL) and remove
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
Add 3 N HCl (30 mL) to the reaction mixture
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the organic layer with H2O (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic layer to approximately 2 total volumes
CONCENTRATION
Type
CONCENTRATION
Details
Add toluene (50 mL) and concentrate the solution to approximately 2 total volumes
CONCENTRATION
Type
CONCENTRATION
Details
Add toluene (65 mL) again, and concentrate the solution to approximately 2 total volumes
CUSTOM
Type
CUSTOM
Details
In a separate reaction vessel
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with ethyl acetate (25 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the combined organic layers with H2O (25 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic layer to approximately 2 total volumes
CONCENTRATION
Type
CONCENTRATION
Details
Add isopropanol (50 mL) and concentrate the resulting solution to approximately 2 total volumes
CONCENTRATION
Type
CONCENTRATION
Details
Add isopropanol (50 mL) and concentrate the resulting solution to approximately 2 total volumes
STIRRING
Type
STIRRING
Details
Stir the resulting slurry for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the slurry to 0° C.
STIRRING
Type
STIRRING
Details
stir for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter the slurry
WASH
Type
WASH
Details
rinse the filter cake with chilled heptane (20 mL)
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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